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This technical support center provides troubleshooting guidance for researchers, scientists,

and drug development professionals experiencing high mitochondrial DNA contamination in

ATAC-seq experiments analyzed with the AIAP (ATAC-seq Integrative Analysis Package)

pipeline.

Frequently Asked Questions (FAQs)
Q1: What is considered a high level of mitochondrial
contamination in ATAC-seq data?
A: While there is no universally defined threshold, mitochondrial DNA (mtDNA) contamination in

ATAC-seq can often range from 20% to as high as 80% of the total sequencing reads.[1][2] An

optimized experimental protocol can significantly reduce this to an average of just 3%.[3][4]

Generally, a rate above 30-40% is considered high and may warrant troubleshooting, as it

necessitates deeper sequencing to achieve sufficient nuclear read depth, thereby increasing

costs.

Q2: How does the AIAP pipeline assess mitochondrial
contamination?
A: The AIAP pipeline automatically calculates the mitochondrial genome (chrM) contamination

rate as one of its key quality control (QC) metrics after the alignment step.[5][6] This metric is

included in the comprehensive QC report generated by AIAP, allowing for a straightforward

assessment of the level of mtDNA contamination in your sample.
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Q3: What are the primary causes of high mitochondrial
contamination in ATAC-seq experiments?
A: High mitochondrial contamination in ATAC-seq data primarily stems from suboptimal sample

preparation and cell health. Key causes include:

Poor Sample Quality: A high proportion of apoptotic or dying cells in the sample can lead to

increased mitochondrial reads.[7]

Suboptimal Lysis: Inefficient lysis of the nuclear membrane while preserving mitochondrial

integrity is a major contributor. Over-lysing cells can release mtDNA, which then becomes

accessible to the Tn5 transposase.

Cell Type Specificity: Some cell types naturally have a higher mitochondrial content, which

can predispose experiments to higher levels of mtDNA contamination.[1][2]

Q4: Can I resolve high mitochondrial contamination
bioinformatically within the AIAP workflow?
A: While AIAP itself is primarily a QC and analysis tool that reports on mitochondrial

contamination, the initial data processing steps before peak calling can filter out mitochondrial

reads. Most standard ATAC-seq analysis pipelines, including those that can be used upstream

of AIAP, remove mitochondrial DNA sequences computationally.[8] This is typically done by

aligning reads to the mitochondrial genome and discarding them before proceeding with

nuclear genome alignment and peak calling. However, this approach does not recover the

sequencing depth lost to mtDNA reads, so experimental optimization is the preferred solution.

Troubleshooting Guides
Troubleshooting Workflow for High Mitochondrial
Contamination
This workflow outlines the steps to diagnose and resolve high mitochondrial DNA

contamination in your ATAC-seq experiments for analysis with AIAP.
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Caption: A troubleshooting flowchart for addressing high mitochondrial DNA contamination in

ATAC-seq experiments.

Guide 1: Optimizing Lysis Conditions to Reduce
Mitochondrial Contamination
A primary cause of high mtDNA is the lysis step. An optimized lysis buffer can significantly

reduce the release of mtDNA.

Recommended Protocol: An improved ATAC-seq protocol has been shown to reduce

mitochondrial DNA contamination to an average of 3% from a typical 50%.[3][4] The key

modification is the composition of the lysis buffer.

Experimental Protocol: Nuclei Isolation with Optimized Lysis Buffer

Cell Preparation: Start with 50,000 cells.

Lysis:

Resuspend the cell pellet in 50 µL of cold lysis buffer (10 mM Tris-HCl, pH 7.4, 10 mM

NaCl, 3 mM MgCl2, and 0.03% polysorbate 20).

Immediately centrifuge at 500 x g for 10 minutes at 4°C.

Carefully remove and discard the supernatant.

Tagmentation: Proceed immediately with the Tn5 tagmentation step as per your standard

ATAC-seq protocol.

Quantitative Data Summary:

Protocol
Average Mitochondrial DNA
Contamination

Standard ATAC-seq ~50%

Optimized Lysis Buffer ~3%
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Data from Rickner et al., J Vis Exp, 2019.[3][4]

Guide 2: CRISPR/Cas9-Based Depletion of Mitochondrial
DNA
For samples where optimizing lysis is challenging or insufficient, a post-tagmentation approach

using CRISPR/Cas9 can deplete mtDNA from the sequencing library.

Methodology: This method involves the targeted cleavage of mitochondrial DNA fragments in

the ATAC-seq library using CRISPR/Cas9 and multiple guide RNAs specific to the

mitochondrial genome.[1][2]

Experimental Protocol: CRISPR/Cas9 Depletion of mtDNA

Library Preparation: Prepare ATAC-seq libraries using your standard protocol.

CRISPR Reaction:

To the amplified library, add a mixture of Cas9 nuclease and a pool of guide RNAs

targeting the mitochondrial genome.

Incubate to allow for the cleavage of mtDNA fragments.

Purification: Purify the library to remove the cleaved mtDNA and the CRISPR/Cas9

components before sequencing.

Quantitative Data Summary:

Treatment Fold Reduction in Mitochondrial Reads

No Detergent in Lysis 3-fold

CRISPR/Cas9 Depletion 1.7-fold

Data from Montefiori et al., Scientific Reports, 2017.[2] While removing detergent from the lysis

buffer showed a greater reduction, it also resulted in increased background and fewer identified
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peaks. The CRISPR/Cas9 method provided a good balance of mtDNA depletion and data

quality.[1][2]

Signaling Pathway and Experimental Workflow
Diagrams
Workflow for ATAC-seq with Optimized Lysis
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Caption: The experimental workflow for an ATAC-seq experiment incorporating an optimized

lysis step to minimize mitochondrial DNA contamination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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